Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester
Description
Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester is a halogenated phenoxyacetic acid derivative characterized by a methyl ester group and a phenoxy ring substituted with chlorine at position 2 and iodine at position 4.
Properties
IUPAC Name |
methyl 2-(2-chloro-4-iodophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMUQUNTABPTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461759 | |
| Record name | Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646054-39-9 | |
| Record name | Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester typically involves the esterification of acetic acid with (2-chloro-4-iodophenoxy) methanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new halogenated compounds.
Scientific Research Applications
Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenoxyacetic Acid Methyl Esters
Key structural variations among analogs include halogen type (Cl, I), substitution patterns, and additional functional groups (e.g., methoxy, methyl). Below is a comparative analysis based on evidence:
*Calculated molecular weight based on formula.
Impact of Substituents on Properties
- For example, iodine’s larger atomic radius may sterically hinder interactions compared to chlorine .
- Methoxy Groups: Methoxy substituents (e.g., in ’s compound) introduce polarity, which could reduce solubility in nonpolar solvents .
Research Findings and Data Gaps
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or esterification, often purified via column chromatography .
- Analytical Characterization : NMR, IR, and MS are standard for confirming structures of methyl esters, as seen in MCPA methyl ester and 3-azetidinyl derivatives .
- Data Limitations : The target compound’s solubility, stability, and explicit bioactivity remain uncharacterized in the provided evidence.
Biological Activity
Acetic acid, (2-chloro-4-iodophenoxy)-, methyl ester (CAS No. 646054-39-9) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₈ClIO₃
- Molecular Weight : 326.51 g/mol
- Structure : The compound features a chloro and iodo substitution on a phenoxy group attached to an acetic acid moiety.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:
- Cell Line Studies : Compounds with structural similarities have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Mechanism of Action : These compounds often induce cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes.
Antibacterial Activity
While specific data on the antibacterial properties of this compound is sparse, related phenoxy compounds have demonstrated activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values between 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the effects of phenoxyacetic acid derivatives on cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 10 µM. The study highlighted the potential for these compounds in therapeutic applications for cancer treatment .
- Mechanistic Insights : Another investigation into the signaling pathways affected by similar compounds revealed that they could effectively inhibit NF-kB activation, which is crucial in inflammatory responses and cancer progression .
- Comparative Analysis : When compared to other compounds with similar structures, this compound exhibited unique properties due to its halogen substitutions, enhancing its biological activity and specificity towards certain molecular targets .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
